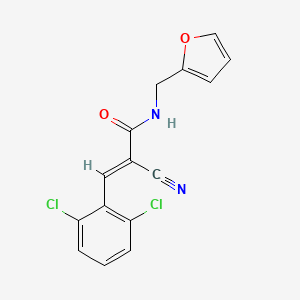

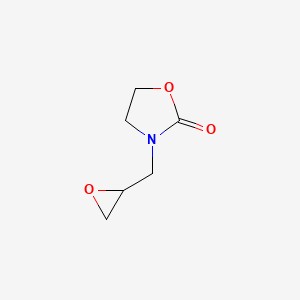

![molecular formula C11H10N2O B2427713 [6-(吡啶-2-基)吡啶-3-基]甲醇 CAS No. 146581-87-5](/img/structure/B2427713.png)

[6-(吡啶-2-基)吡啶-3-基]甲醇

描述

“[6-(Pyridin-2-yl)pyridin-3-yl]methanol” is a compound that has been studied for its potential use in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel . TRPV3 is a calcium and sodium permeable channel found in both neuronal and non-neuronal tissues, including dorsal root ganglia, spinal cord, and keratinocytes . It is suggested that TRPV3 may play a role in inflammation, pain sensation, and skin disorders .

Synthesis Analysis

The synthesis of “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” and its derivatives has been a subject of research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” has been analyzed using various techniques such as NMR and crystallographic analysis .Chemical Reactions Analysis

The chemical reactions involving “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” are complex and challenging. The compound has been used in cross-coupling reactions, but the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult .科学研究应用

催化性能和配体合成

[6-(吡啶-2-基)吡啶-3-基]甲醇及其衍生物的配合物表现出显著的催化性能。例如,含有双齿N,O-型配体的镍配合物,包括[6-(吡啶-2-基)吡啶-3-基]甲醇,已经合成并测试其催化乙烯寡聚化的能力,表现出高活性和选择性(Kermagoret & Braunstein, 2008)。

晶体结构和氢键稳定

在高温下,(6-甲基吡啶-2-基)甲醇和吡啶-2-甲醛的缩合反应意外形成了1,2-双(6-甲基吡啶-2-基)乙烯-1,2-二醇。该化合物的对称分子具有分子内氢键,为晶体结构提供稳定性(Percino et al., 2005)。

光催化水还原

像吡啶-2,6-二基双(吡啶-2-基甲醇)这样的配体已经合成并用于与3d元素阳离子配位,形成配合物。其中一些配合物,特别是与钴配合的配合物,在与适当的牺牲性电子供体和光敏剂结合时显示出水还原的光催化活性。这表明在光催化过程和可持续能源生产中具有潜在应用(Bachmann et al., 2013)。

合成独特化学结构

该化合物还参与了导致独特化学结构合成的反应,例如Tris(3-(吡啶-2-基)吡唑)钌(II)和铜(I)之间形成的三股螺旋超分子复合物,展示了该分子在形成复杂且潜在具有功能的分子结构方面的多功能性(Lam et al., 1997)。

未来方向

The future directions for the research on “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” could involve further exploration of its potential as a TRPV3 antagonist . Additionally, the development of novel derivatives and the investigation of their potential therapeutic applications could be a promising area of research .

属性

IUPAC Name |

(6-pyridin-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEVCGLBJJJDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(Pyridin-2-yl)pyridin-3-yl]methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

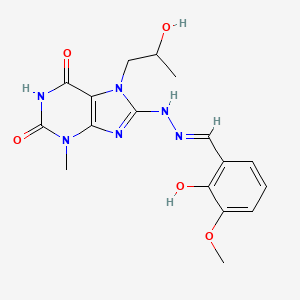

![6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2427631.png)

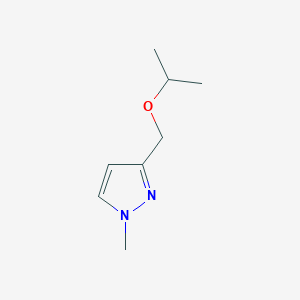

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2427636.png)

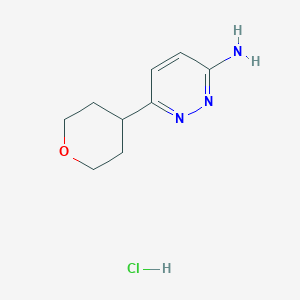

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2427639.png)

![Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2427640.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2427645.png)

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B2427649.png)

![2,6-Dioxaspiro[4.5]decan-10-one](/img/structure/B2427652.png)

![tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2427653.png)